Dodecyl 3-(phenylsulfamoyl)benzoate
Description
Dodecyl 3-(phenylsulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone. Its structure includes:
- A dodecyl chain (C12H25) esterified at the carboxyl group.
- A sulfamoyl group (-SO2NH-) substituted at the 3-position of the benzene ring.
- A phenyl group attached to the sulfamoyl nitrogen.
The compound is hypothesized to interact with biological targets, such as enzymes or receptors, through hydrogen bonding (sulfamoyl group) and hydrophobic interactions (dodecyl chain) .
Properties
CAS No. |
112900-89-7 |
|---|---|
Molecular Formula |
C25H35NO4S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
dodecyl 3-(phenylsulfamoyl)benzoate |
InChI |
InChI=1S/C25H35NO4S/c1-2-3-4-5-6-7-8-9-10-14-20-30-25(27)22-16-15-19-24(21-22)31(28,29)26-23-17-12-11-13-18-23/h11-13,15-19,21,26H,2-10,14,20H2,1H3 |
InChI Key |
OLYQNNXLWXKGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3-(phenylsulfamoyl)benzoate typically involves the esterification of 3-(phenylsulfamoyl)benzoic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Dodecyl 3-(phenylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Dodecyl 3-(phenylsulfamoyl)benzoate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the phenylsulfamoyl group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and fluidity.
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The following table compares Dodecyl 3-(phenylsulfamoyl)benzoate with structurally related compounds, emphasizing differences in substituents and biological activities:
Key Differences and Implications
However, longer alkyl chains (e.g., C12-15) are associated with cytotoxicity in keratinocytes, suggesting a trade-off between bioavailability and safety .
Sulfamoyl Substitutions :
- The phenylsulfamoyl group distinguishes this compound from analogues with dimethylsulfamoyl (e.g., Methyl 3-(dimethylsulfamoyl)benzoate). The phenyl group may enable π-π stacking interactions with aromatic residues in proteins, enhancing target specificity .
For example, Belinostat, a phenylsulfamoyl-containing hydroxamic acid, is an FDA-approved anticancer agent . This suggests this compound could similarly target epigenetic regulators or inflammatory pathways.
Research Findings and Mechanistic Insights
Therapeutic Potential
- Anti-Inflammatory Activity : Analogues like 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid modulate proteins involved in inflammation, suggesting this compound may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .
- Anticancer Mechanisms: The structural similarity to Belinostat hints at histone deacetylase (HDAC) inhibition, a validated anticancer strategy .
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